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Compound of Interest

Compound Name: 1D228

Cat. No.: B12371235

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of 1D228, a novel dual
inhibitor of c-Met and Tropomyosin Receptor Kinase (TRK). The performance of 1D228 is
objectively compared with other established inhibitors, Tepotinib (a selective c-Met inhibitor)
and Larotrectinib (a selective TRK inhibitor), supported by experimental data.

Executive Summary

1D228 demonstrates potent inhibitory activity against both c-Met and TRK kinases, offering a
potential therapeutic advantage in cancers where both pathways are active.[1][2][3] In direct
comparisons, 1D228 exhibits superior anti-proliferative effects in specific cancer cell lines and
more robust tumor growth inhibition in in-vivo models compared to Tepotinib alone or in
combination with Larotrectinib.[1][2][3] Its selectivity profile, while primarily targeting c-Met and
TRK, shows some activity against other kinases at higher concentrations, warranting further
investigation for potential off-target effects.

Kinase Selectivity Profile

The selectivity of 1D228 was assessed against a panel of 77 tyrosine kinases using an HTRF
kinase assay at a concentration of 500 nM.[1] The results highlight its potent inhibition of c-Met
and members of the TRK family.

Primary Targets: c-Met and TRK Kinases
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1D228 demonstrates high potency against its intended targets, with IC50 values in the

nanomolar range.

. . Larotrectinib IC50
Target Kinase 1D228 IC50 (nM) Tepotinib IC50 (nM)

(nM)
c-Met 0.98[1] 3.7[1] >10,000
TRKA 111.5[1] Not Reported ~1-2
TRKB 23.68[1] Not Reported ~1-2
TRKC 25.48[1] Not Reported ~1-2

Kinase Panel Selectivity Screen

At a concentration of 500 nM, 1D228 showed significant inhibition of c-Met and TRK kinases.
While the complete inhibition data for all 77 kinases is extensive, the screen confirms the
primary selectivity towards c-Met and TRK. For detailed kinase panel data, refer to the
supplementary information of the source publication.

In Vitro Cellular Activity

The anti-proliferative activity of 1D228 was evaluated in various cancer cell lines and compared

with Tepotinib.

Cell Line Cancer Type 1D228 IC50 (nM) Tepotinib IC50 (nM)
Hepatocellular

MHCC97H _ 4.3[1] 13[1]
Carcinoma

MKN45 Gastric Cancer 1.0[1] 1.65[1]

In Vivo Efficacy

The anti-tumor efficacy of 1D228 was assessed in xenograft models of gastric and
hepatocellular carcinoma and compared with Tepotinib.
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Tumor Growth

Tumor Model Treatment Dosage o
Inhibition (TGI)

Gastric Cancer

1D228 8 mg/kg/d 94.8%[1][3
(MKN45) a/kg [1](3]
Tepotinib 8 mg/kg/d 67.61%[1][3]
Hepatocellular
Carcinoma 1D228 4 mg/kg/d 93.4%[1][3]
(MHCC97H)
Tepotinib 4 mg/kg/d 63.9%[1][3]

Notably, in the MKN45 gastric cancer model, 1D228 monotherapy demonstrated stronger
antitumor activity and lower toxicity compared to the combination of Larotrectinib and Tepotinib.

[11[2][3]

Signaling Pathway Inhibition

1D228 effectively blocks the phosphorylation of c-Met and TRKB, thereby inhibiting their
downstream signaling pathways, which are crucial for tumor cell proliferation and survival.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10636171/
https://www.researchgate.net/publication/370790737_A_Novel_c-MetTRK_inhibitor_1D228_efficiently_inhibits_tumor_growth_by_targeting_angiogenesis_and_tumor_cell_proliferation
https://pmc.ncbi.nlm.nih.gov/articles/PMC10636171/
https://www.researchgate.net/publication/370790737_A_Novel_c-MetTRK_inhibitor_1D228_efficiently_inhibits_tumor_growth_by_targeting_angiogenesis_and_tumor_cell_proliferation
https://pmc.ncbi.nlm.nih.gov/articles/PMC10636171/
https://www.researchgate.net/publication/370790737_A_Novel_c-MetTRK_inhibitor_1D228_efficiently_inhibits_tumor_growth_by_targeting_angiogenesis_and_tumor_cell_proliferation
https://pmc.ncbi.nlm.nih.gov/articles/PMC10636171/
https://www.researchgate.net/publication/370790737_A_Novel_c-MetTRK_inhibitor_1D228_efficiently_inhibits_tumor_growth_by_targeting_angiogenesis_and_tumor_cell_proliferation
https://www.benchchem.com/product/b12371235?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10636171/
https://pubmed.ncbi.nlm.nih.gov/37945598/
https://www.researchgate.net/publication/370790737_A_Novel_c-MetTRK_inhibitor_1D228_efficiently_inhibits_tumor_growth_by_targeting_angiogenesis_and_tumor_cell_proliferation
https://www.benchchem.com/product/b12371235?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Downstream Signaling

Tumor Proliferation & Survival

Click to download full resolution via product page

Figure 1. Simplified signaling pathway showing the inhibitory action of 1D228.

Experimental Protocols
Kinase Inhibition Assays (HTRF and ADP-GIo)

Objective: To determine the in vitro inhibitory activity of compounds against specific kinases.

Homogeneous Time Resolved Fluorescence (HTRF) Kinase Assay: This assay measures the
phosphorylation of a substrate by a kinase.[4] The assay is based on the transfer of energy
between a donor (Europium cryptate-labeled antibody) and an acceptor (XL665-labeled
substrate). When the substrate is phosphorylated, the antibody binds, bringing the donor and
acceptor into proximity and generating a FRET signal.

o Materials: Kinase, biotinylated substrate, ATP, HTRF detection reagents (Europium-labeled
anti-phospho antibody and Streptavidin-XL665).

e Procedure:
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o Add the test compound, kinase, and biotinylated substrate to a microplate well.
o Initiate the kinase reaction by adding ATP.

o Incubate at room temperature.

o Stop the reaction and add the HTRF detection reagents.

o Incubate to allow for antibody binding.

o Read the plate on an HTRF-compatible reader, measuring the fluorescence at two
wavelengths.

o Calculate the HTRF ratio and determine the IC50 values.

ADP-Glo Kinase Assay: This luminescent assay quantifies the amount of ADP produced during
a kinase reaction.[5][6] The amount of ADP is directly proportional to the kinase activity.

o Materials: Kinase, substrate, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent.

e Procedure:

[e]

Perform the kinase reaction in a microplate well containing the test compound, kinase,
substrate, and ATP.

o Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
o Incubate at room temperature.

o Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal
via a luciferase reaction.

o Incubate at room temperature.
o Measure the luminescence using a luminometer.

o Determine the kinase activity and IC50 values.
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Figure 2. Workflow for HTRF and ADP-Glo kinase inhibition assays.

Cell Proliferation Assay (CCK-8)

Objective: To measure the effect of compounds on the proliferation of cancer cells.

 Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay.[7][8][9][10] The
water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in living cells to
produce a yellow-colored formazan dye. The amount of formazan is directly proportional to

the number of viable cells.
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e Procedure:
o Seed cells in a 96-well plate and allow them to adhere overnight.
o Treat the cells with various concentrations of the test compound.
o Incubate for a specified period (e.g., 72 hours).
o Add CCK-8 solution to each well.
o Incubate for 1-4 hours.
o Measure the absorbance at 450 nm using a microplate reader.

o Calculate the cell viability and determine the IC50 values.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of compounds in a living organism.

 Principle: Human cancer cells are implanted into immunocompromised mice to form tumors.
The effect of the test compound on tumor growth is then monitored over time.

e General Procedure:

o Human cancer cells (e.g., MKN45 for gastric cancer, MHCC97H for hepatocellular
carcinoma) are subcutaneously injected into immunocompromised mice (e.g., hude or
NOD/SCID mice).[11][12]

o Once tumors reach a palpable size, the mice are randomized into treatment and control
groups.

o The test compound (e.g., 1D228, Tepotinib) is administered to the treatment groups,
typically via oral gavage or intraperitoneal injection, at a specified dose and schedule. The
control group receives a vehicle.

o Tumor volume and body weight are measured regularly.

o At the end of the study, the tumors are excised and weighed.
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o Tumor Growth Inhibition (TGI) is calculated to assess the efficacy of the treatment.

Conclusion

1D228 emerges as a potent dual inhibitor of c-Met and TRK with a promising selectivity profile.
Its superior performance in both in vitro and in vivo models compared to single-target agents
like Tepotinib suggests its potential as a valuable therapeutic candidate for cancers driven by
both c-Met and TRK signaling pathways. Further preclinical and clinical studies are warranted
to fully elucidate its therapeutic potential and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Assessing the Selectivity Profile of 1D228: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12371235#assessing-the-selectivity-profile-of-1d228]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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